N-methyl-2-(4-methylphenyl)cyclopentan-1-amine
Overview
Description
N-methyl-2-(4-methylphenyl)cyclopentan-1-amine is a synthetic compound that belongs to the class of phenethylamines. It has a molecular formula of C13H19N and a molecular weight of 189.3 g/mol . This compound is known for its psychoactive properties and has been used in scientific research to study its effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-(4-methylphenyl)cyclopentan-1-amine typically involves the reaction of 4-methylphenylcyclopentanone with methylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(4-methylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-methyl-2-(4-methylphenyl)cyclopentan-1-amine has been extensively studied for its effects on the central nervous system. It is used in research to understand the mechanisms of psychoactive substances and their potential therapeutic applications. The compound has also been investigated for its potential use in treating neurological disorders and as a tool in neuropharmacology.
Mechanism of Action
The mechanism of action of N-methyl-2-(4-methylphenyl)cyclopentan-1-amine involves its interaction with neurotransmitter systems in the brain. It primarily targets the serotonin and dopamine receptors, leading to altered neurotransmitter release and uptake. This interaction results in the psychoactive effects observed with this compound .
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-(4-methylphenyl)cyclopentan-1-amine: Known for its psychoactive properties.
N-methyl-2-(4-chlorophenyl)cyclopentan-1-amine: Similar structure but with a chlorine substituent, leading to different pharmacological effects.
N-methyl-2-(4-fluorophenyl)cyclopentan-1-amine: Fluorine substituent alters its reactivity and biological activity.
Uniqueness
This compound is unique due to its specific interaction with serotonin and dopamine receptors, which distinguishes it from other similar compounds. Its methyl group on the aromatic ring also contributes to its distinct pharmacological profile .
Properties
IUPAC Name |
N-methyl-2-(4-methylphenyl)cyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-6-8-11(9-7-10)12-4-3-5-13(12)14-2/h6-9,12-14H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYLTDDKXDHLRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCC2NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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